

# Comparative Guide: Spectroscopic Differentiation of 2-Nitrosophenol and 4-Nitrosophenol[1]

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## Compound of Interest

|                |                 |
|----------------|-----------------|
| Compound Name: | 4-Nitrosophenol |
| CAS No.:       | 637-62-7        |
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## Executive Summary: The Tautomeric Chameleon

Differentiating 2-nitrosophenol (ortho) from **4-nitrosophenol** (para) requires more than simple functional group analysis; it demands an understanding of quinone monoxime tautomerism.[1][2] Unlike standard phenols, nitrosophenols exist in a delicate equilibrium between their nitroso and quinone oxime forms.[1][2][3]

- **2-Nitrosophenol:** Predominantly stabilized by intramolecular hydrogen bonding, often favoring the nitroso form in non-polar solvents.[1][2] It is volatile and low-melting.[2]
- **4-Nitrosophenol:** Stabilized by intermolecular hydrogen bonding networks, often favoring the quinone oxime form in the solid state.[1] It is non-volatile and high-melting.[2]

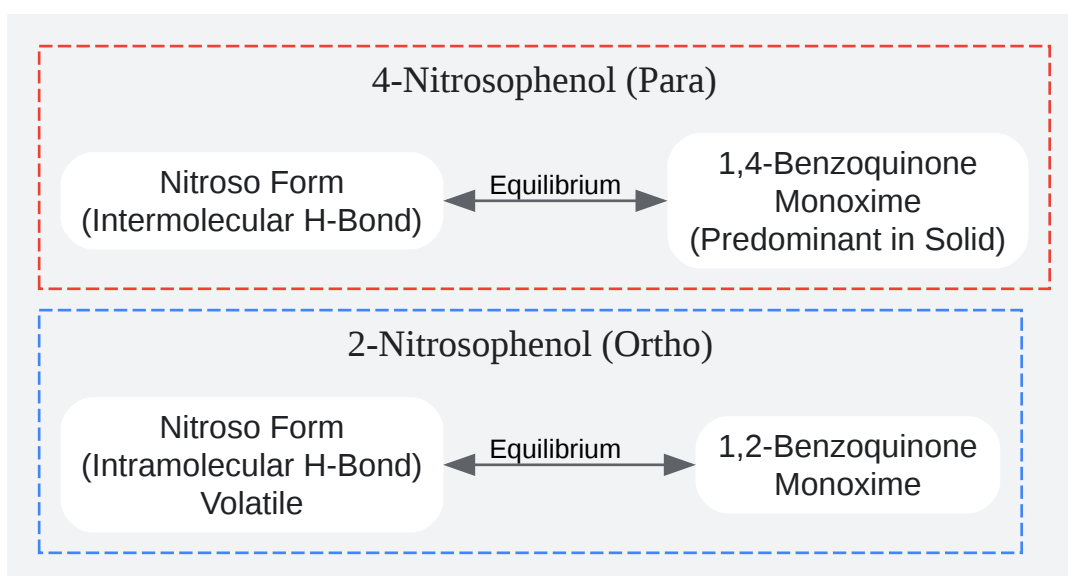
This guide provides a definitive spectroscopic workflow to distinguish these isomers, leveraging their distinct hydrogen-bonding environments and electronic symmetries.[1][2]

## Mechanistic Basis: Tautomerism & Hydrogen Bonding[2]

The spectroscopic signatures of these isomers are dictated by their equilibrium states.

### The Tautomeric Equilibrium

Both isomers can shift between a benzenoid (phenol) structure and a quinonoid (oxime) structure.[1][2] The position of this equilibrium is the primary differentiator.[1]



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Figure 1: Tautomeric equilibria for nitrosophenols. Note the distinct stabilization mechanisms: Intramolecular (2-NP) vs. Intermolecular (4-NP).[1]

## Comparative Analysis: Spectroscopic Signatures Infrared Spectroscopy (IR)

IR is the most rapid method for solid-state differentiation.[1][2]

| Feature     | 2-Nitrosophenol (Ortho)                | 4-Nitrosophenol (Para)                   | Mechanistic Cause  |
|-------------|--|--|--|
| O-H Stretch | Weak/Broad ~3000–3100 $\text{cm}^{-1}$ | Broad/Strong ~3200–3400 $\text{cm}^{-1}$ | 2-NP: Chelation (Intramolecular).[1][2]<br>4-NP: Polymeric association (Intermolecular).[1][2] |
| C=O Stretch | Weak or absent (if in nitroso form)    | Distinct ~1620–1650 $\text{cm}^{-1}$     | 4-NP possesses significant quinone character (C=O) in solid state.[1][2]                       |
| N=O Stretch | ~1500–1530 $\text{cm}^{-1}$            | Variable/Overlapped                      | Nitroso character is more pronounced in 2-NP in non-polar phases.[1][2]                        |

Key Insight: If the spectrum shows a distinct carbonyl (C=O) peak around 1630  $\text{cm}^{-1}$  and a broad OH region characteristic of oximes, the sample is likely **4-nitrosophenol** (existing as 1,4-benzoquinone monoxime).

## UV-Vis Spectroscopy (Solvatochromism)

UV-Vis is ideal for solution-phase identification, particularly when observing pH-dependent shifts (Bathochromic shifts).[1][2]

- **4-Nitrosophenol:**

- Acidic/Neutral (MeOH):

~300–310 nm (pale yellow).[2]

- Alkaline (pH > 8):

shifts to ~400 nm (intense yellow/green) due to the formation of the nitrosophenolate anion [1].[1]

- Observation: High sensitivity to pH changes due to the stability of the conjugated quinone oximate anion.
- 2-Nitrosophenol:
  - Shows absorption bands at longer wavelengths (often visible region, green/blue in non-polar solvents) due to the specific electronic transition of the chelated nitroso group.
  - Solvent Effect: In non-polar solvents (e.g., hexane), 2-NP is green.<sup>[2]</sup> In polar solvents, it shifts toward yellow/brown as the H-bond is disrupted.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof based on symmetry.<sup>[1][2]</sup>

- Symmetry:
  - **4-Nitrosophenol**: Possesses a plane of symmetry.<sup>[1][2]</sup> The aromatic protons appear as an AA'BB' system (two doublets, looking like a "pair of doublets" or pseudo-quartet) in the aromatic region <sup>[2]</sup>.<sup>[1]</sup>
  - 2-Nitrosophenol: Asymmetric.<sup>[1][2]</sup> You will observe four distinct proton signals in the aromatic region (ABCD system).
- Chemical Shift:
  - 2-NP: The phenolic/oxime proton is often highly deshielded (downfield, >10 ppm) and sharp due to the intramolecular hydrogen bond locking the proton in place.<sup>[1]</sup>

## Experimental Protocol: The Identification Workflow

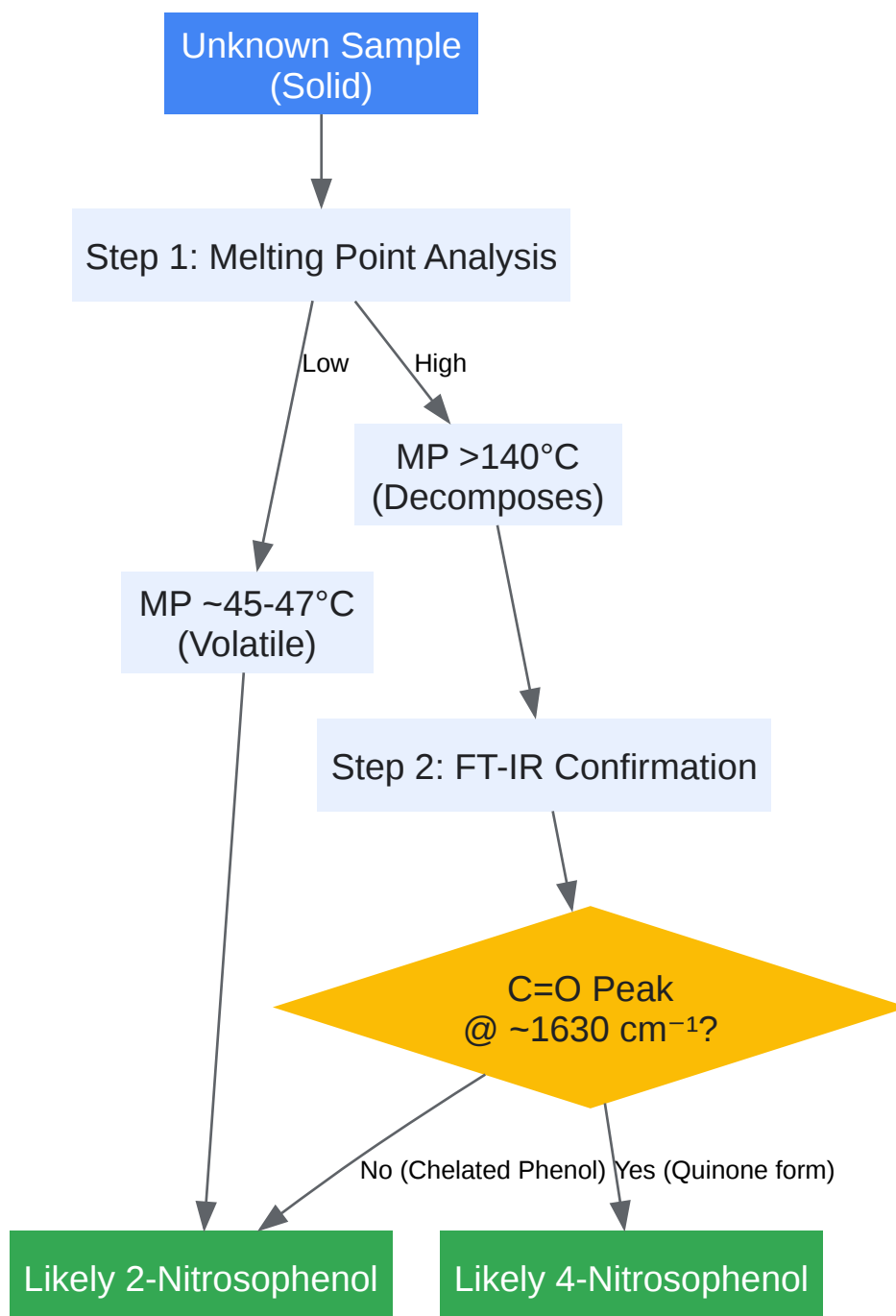
This protocol is designed to identify an unknown solid sample suspected to be a nitrosophenol isomer.<sup>[1][2]</sup>

### Materials Required<sup>[4][5][6][7][8][9]</sup>

- Spectrophotometer (UV-Vis)<sup>[2][4][5]</sup>
- FT-IR Spectrometer (ATR or KBr pellet)<sup>[2]</sup>

- Solvents: Methanol (MeOH), 0.1 M NaOH, 0.1 M HCl[2]
- Melting Point Apparatus[1][2]

## Step-by-Step Workflow



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Figure 2: Decision tree for differentiating nitrosophenol isomers.

## Protocol Details

- Melting Point Screen (Primary Filter):
  - Heat the sample at a rate of 5°C/min.
  - Result A: Melts ~46°C  
**2-Nitrosophenol.**[\[1\]](#)[\[2\]](#)
  - Result B: Darkens and decomposes >140°C  
**4-Nitrosophenol.**[\[1\]](#)[\[2\]](#)
- UV-Vis Confirmation (Secondary Filter):
  - Prepare a 10 µM solution in Methanol.[\[1\]](#)[\[2\]](#)
  - Add 1 drop of 0.1 M NaOH.[\[1\]](#)[\[2\]](#)
  - Result: If the peak shifts drastically to ~400 nm (intense yellow), it confirms the formation of the **4-nitrosophenolate/quinone oximate anion** [\[3\]](#).[\[1\]](#)
- NMR Validation (Gold Standard):
  - Dissolve 5 mg in DMSO-d6.[\[1\]](#)[\[2\]](#)
  - Acquire 1H NMR (16 scans).[\[1\]](#)[\[2\]](#)
  - Analysis: Count aromatic peaks. 2 peaks (integrating to 2H each) = 4-NP. 4 distinct peaks = 2-NP.[\[1\]](#)[\[2\]](#)

## Summary Data Table

| Parameter          | 2-Nitrosophenol                             | 4-Nitrosophenol                                  |
|--------------------|---|--|
| IUPAC Name         | 2-Nitrosophenol / 1,2-Benzoquinone monoxime | 4-Nitrosophenol / 1,4-Benzoquinone monoxime      |
| Physical State     | Low melting solid (46°C), Volatile          | High melting solid (>140°C), Non-volatile        |
| H-Bonding          | Intramolecular (Chelation)                  | Intermolecular (Polymeric)                       |
| IR Signature       | Weak/Broad OH, N=O stretch                  | Distinct C=O (~1630 cm <sup>-1</sup> ), Broad OH |
| UV-Vis (Alkaline)  | Shift to yellow/brown                       | Distinct shift to ~400 nm [1]                    |
| <sup>1</sup> H NMR | 4 distinct aromatic signals                 | Symmetric AA'BB' pattern                         |

## References

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